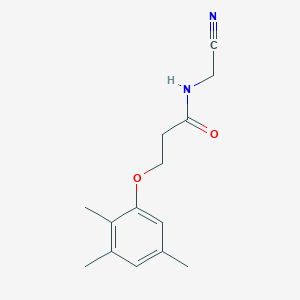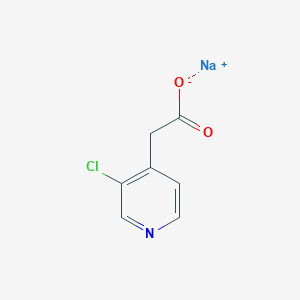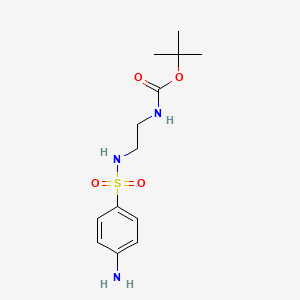
N-(cyanomethyl)-3-(2,3,5-trimethylphenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-3-(2,3,5-trimethylphenoxy)propanamide, also known as Compound 1, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of amide compounds and has a molecular weight of 307.38 g/mol.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-3-(2,3,5-trimethylphenoxy)propanamide 1 is not fully understood. However, it has been found to inhibit the activity of certain enzymes and receptors, leading to the modulation of various cellular processes. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of certain kinases, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
N-(cyanomethyl)-3-(2,3,5-trimethylphenoxy)propanamide 1 has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce apoptosis in cancer cells and inhibit cell proliferation. In addition, it has been found to exhibit anti-viral activity against certain viruses.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(cyanomethyl)-3-(2,3,5-trimethylphenoxy)propanamide 1 is its potent inhibitory activity against various enzymes and receptors. This makes it a potential candidate for drug development. However, one of the limitations of N-(cyanomethyl)-3-(2,3,5-trimethylphenoxy)propanamide 1 is its low solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-(cyanomethyl)-3-(2,3,5-trimethylphenoxy)propanamide 1. One of the directions is to investigate its potential as a drug candidate for the treatment of various diseases such as cancer and inflammation. Another direction is to study its mechanism of action in more detail, in order to identify new targets for drug development. Furthermore, the synthesis of analogs of N-(cyanomethyl)-3-(2,3,5-trimethylphenoxy)propanamide 1 may lead to the discovery of compounds with improved potency and selectivity.
Synthesis Methods
The synthesis of N-(cyanomethyl)-3-(2,3,5-trimethylphenoxy)propanamide 1 involves the reaction of 3-(2,3,5-trimethylphenoxy)propanoic acid with cyanomethyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield after purification. The structure of N-(cyanomethyl)-3-(2,3,5-trimethylphenoxy)propanamide 1 is confirmed by NMR and mass spectrometry.
Scientific Research Applications
N-(cyanomethyl)-3-(2,3,5-trimethylphenoxy)propanamide 1 has been studied for its potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit potent inhibitory activity against certain enzymes and receptors, making it a potential candidate for drug development. It has also been studied for its anti-inflammatory, anti-cancer, and anti-viral properties.
properties
IUPAC Name |
N-(cyanomethyl)-3-(2,3,5-trimethylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-8-11(2)12(3)13(9-10)18-7-4-14(17)16-6-5-15/h8-9H,4,6-7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOXOVSYCQNUTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCC(=O)NCC#N)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-3-(2,3,5-trimethylphenoxy)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-methoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide](/img/structure/B2735600.png)


![1-(Bicyclo[2.2.1]heptan-2-yl)propan-1-amine](/img/structure/B2735606.png)

![(4-methoxyphenyl){5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2735608.png)
![2-cyclohexyl-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2735609.png)
![Methyl 1-allyl-2'-amino-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2735611.png)
![2-[(3-Fluoropyridin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2735616.png)


![(2R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B2735620.png)